2-(Trifluoromethyl)phenylmethanethiol

Vue d'ensemble

Description

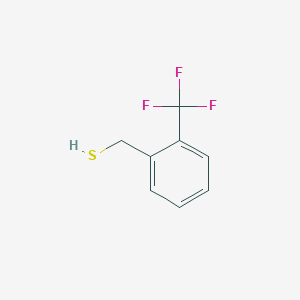

“2-(Trifluoromethyl)phenylmethanethiol” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . A method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)phenylmethanethiol” consists of a phenyl ring attached to a methanethiol group and a trifluoromethyl group .Chemical Reactions Analysis

Trifluoromethylation reactions have seen significant growth in recent years, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)phenylmethanethiol” is a liquid at room temperature . It has a molecular weight of 192.2 g/mol .Applications De Recherche Scientifique

Synthesis and Catalysis

Copper-catalyzed transformations involving trifluoromethyl groups have been a significant area of study. For example, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization highlights the utility of such methodologies in constructing complex molecules efficiently. This process employs copper catalysis to achieve the synthesis, indicating the versatility of trifluoromethyl-substituted compounds in organic synthesis (Runsheng Xu et al., 2010).

Metal-Organic Frameworks (MOFs)

Trifluoromethyl groups have also found applications in the development of metal–organic frameworks (MOFs) with high connectivity and exceptional gas uptake capacities. For instance, a MOF constructed from an aromatic-rich, tetraphenylmethane-derived octa-carboxylate bridging ligand showed remarkably high hydrogen and methane uptake capacities. The trifluoromethyl groups contribute to the stability and functionality of these materials (Demin Liu et al., 2012).

Photophysical Properties

Compounds incorporating trifluoromethyl groups exhibit interesting photophysical properties, which are useful in the design of light-emitting devices. Tetraphenylmethane-based molecular materials, for example, have been synthesized and characterized for their potential applications in light-emitting devices. The incorporation of trifluoromethyl groups can influence the electronic and structural properties of these compounds, making them suitable for various optoelectronic applications (H. Yeh et al., 2001).

Catalytic Fluoromethylation

The development of new protocols for trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds is vital, especially in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the importance of trifluoromethyl and difluoromethyl groups in synthetic organic chemistry. These methodologies offer efficient, selective, and redox-neutral processes under mild conditions (T. Koike & M. Akita, 2016).

Advanced Materials

Trifluoromethyl groups are integral to the design of materials with specific functionalities. For instance, the wet adsorption of a luminescent EuIII complex on carbon nanotubes' sidewalls demonstrates the role of such groups in facilitating hydrophobic interactions and enhancing the material's photophysical properties. This synthetic route opens new possibilities for designing CNTs for biomedical applications (G. Accorsi et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375765 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)phenylmethanethiol | |

CAS RN |

26039-98-5 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.